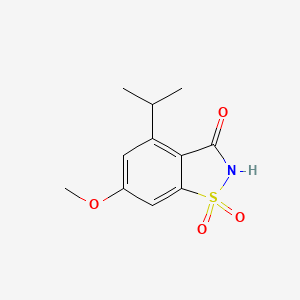
4-Isopropyl-6-methoxysaccharin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-6-Methoxysaccharin is a chemical compound with the CAS Number: 142577-01-3 . Its IUPAC name is 4-isopropyl-6-methoxy-1,2-benzisothiazol-3 (2H)-one 1,1-dioxide . It has a molecular weight of 255.29 .
Molecular Structure Analysis
The InChI code for 4-Isopropyl-6-Methoxysaccharin is 1S/C11H13NO4S/c1-6(2)8-4-7(16-3)5-9-10(8)11(13)12-17(9,14)15/h4-6H,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.It should be stored at a temperature between 28 C . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
1. Novel Modes for Selective Protection of Ketose Sugars
4-Isopropyl-6-methoxysaccharin plays a role in the selective protection of ketose sugars and oligosaccharides, valuable in synthesis. For instance, 2-Methoxypropene, which can be associated with isopropylidene acetals like 4-Isopropyl-6-methoxysaccharin, converts carbohydrates into cyclic isopropylidene acetals under kinetic control. This process results in novel, partially protected sugars crucial for further chemical synthesis, as discussed by Fanton, Gelas, and Horton (1980) in the Journal of The Chemical Society, Chemical Communications (Fanton, Gelas, & Horton, 1980).
2. Separation of Poly- and Disaccharides Using Biphasic Systems
Tonova (2012) in Separation and Purification Technology highlights the role of biphasic systems based on ionic liquids for the separation of poly- and disaccharides. In these systems, the use of alcohols like isopropyl (related to 4-Isopropyl-6-methoxysaccharin) as modifiers, plays a crucial role in system volume partitioning and separation, indicating a potential application for 4-Isopropyl-6-methoxysaccharin in separation processes (Tonova, 2012).
3. Unusual α-Glycosylation with Galactosyl Donors
In the field of glycosylation, Chen and Kong (2003) explored the use of isopropyl derivatives like 4-Isopropyl-6-methoxysaccharin in Tetrahedron Letters. Their research showed that using isopropyl derivatives as donors in glycosylation led to unique α-linked products, suggesting the importance of such compounds in achieving specific glycosidic linkages (Chen & Kong, 2003).
4. Synthesis of Stereodivergent, Two-Directional C-Linked Disaccharide Mimetics
Harding et al. (2003) in Organic & Biomolecular Chemistry discussed the synthesis of C-linked disaccharide analogues using templates like 4-Isopropyl-6-methoxysaccharin. These compounds, such as 1,2-bis[(2R,3S,6S)-3-hydroxy-6-methoxy-3-oxo-6H-pyran-2-yl]ethane, highlight the potential of 4-Isopropyl-6-methoxysaccharin derivatives in creating novel disaccharide mimetics with potential biological activities (Harding et al., 2003).
5. Chemical Modification of Maltose
Mori and Tejima (1981) in the Chemical & Pharmaceutical Bulletin explored the chemical modification of maltose using derivatives related to 4-Isopropyl-6-methoxysaccharin. They demonstrated the synthesis of novel disaccharides by isomerization of secondary hydroxyl groups, showcasing the utility of such compounds in complex carbohydrate synthesis (Mori & Tejima, 1981).
properties
IUPAC Name |
6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-6(2)8-4-7(16-3)5-9-10(8)11(13)12-17(9,14)15/h4-6H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQJHTPAGPKONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

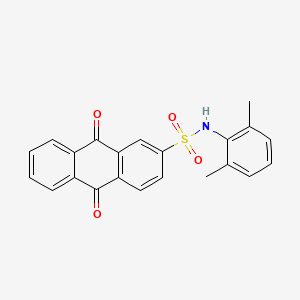

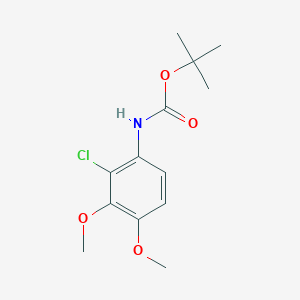
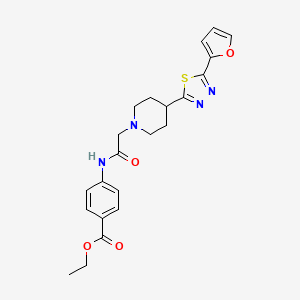
![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)

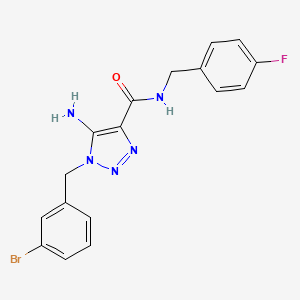
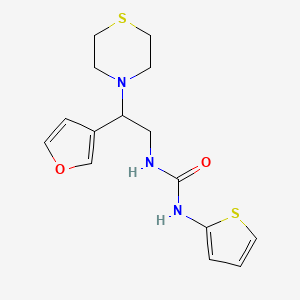
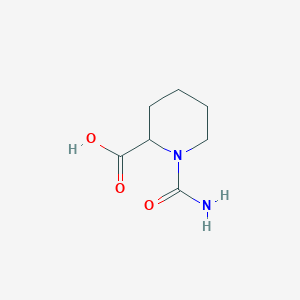

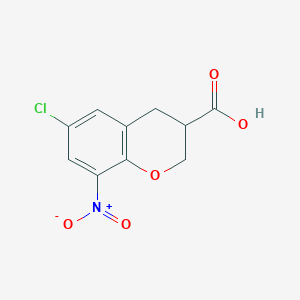
![2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2891043.png)
![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)
![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)